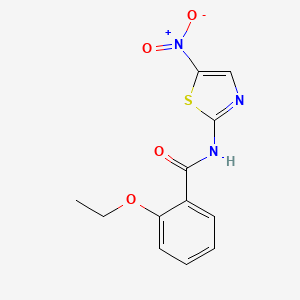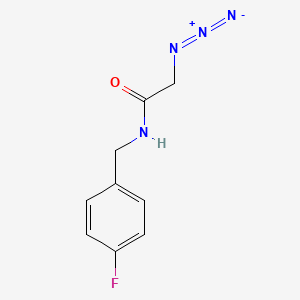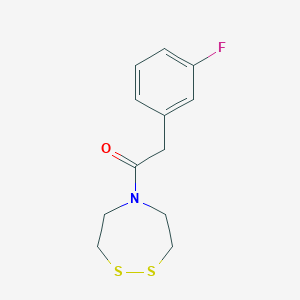
2-(3-(3-(4-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル)-2-オキソピリジン-1(2H)-イル)-N-(2,5-ジメチルフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure mentioned includes a 4-bromophenyl group, a pyridinyl moiety, and a dimethylphenylacetamide group. This compound is likely to be of interest due to the biological activity associated with oxadiazole derivatives, as seen in related research on similar compounds.
Synthesis Analysis
The synthesis of oxadiazole derivatives can be complex, involving multiple steps and various reagents. In the context of the provided data, the synthesis of related compounds involves linear sequences that may include steps such as alkylation, Michael addition, and Mitsunobu reactions. The stability of the oxadiazole moiety to acids, bases, and common organic synthesis reagents is a significant advantage, allowing for the incorporation of various side chains without degrading the core structure .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as LCMS, IR, 1H, and 13C NMR. These techniques provide detailed information about the molecular framework, including the positions of substituents and the nature of functional groups. The presence of a bromine atom in the 4-bromophenyl group suggests potential for further functionalization through palladium-catalyzed coupling reactions .
Chemical Reactions Analysis
Oxadiazole derivatives can participate in a range of chemical reactions. The stability of the oxadiazole ring allows for the exploration of various synthetic pathways. For instance, the free acetamidine group can be released by mild reduction, and the hydroxyl amidine can be formed via alkaline hydrolysis . These reactions are crucial for the post-synthetic modification of the core structure to enhance biological activity or to introduce additional pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the bromophenyl moiety can affect the electron distribution within the molecule, potentially impacting its reactivity and interaction with biological targets. The characterization of these compounds typically includes elemental analysis, which confirms the molecular composition and purity .
Relevant Case Studies
In terms of biological activity, oxadiazole derivatives have been evaluated for their anticancer properties. For example, certain acetamide derivatives of oxadiazole have shown cytotoxicity against various human leukemic cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. These studies are crucial for understanding the potential therapeutic applications of such compounds .
科学的研究の応用
特性
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-5-6-15(2)19(12-14)25-20(29)13-28-11-3-4-18(23(28)30)22-26-21(27-31-22)16-7-9-17(24)10-8-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDOLWAHUKYTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)
![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)
![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)
![2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2539126.png)





![5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2539138.png)
![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)
